molecular formula C11H13N3O2 B14695960 3-(5-Benzimidazolyl)-2-methylalanine CAS No. 26310-01-0

3-(5-Benzimidazolyl)-2-methylalanine

Cat. No.: B14695960
CAS No.: 26310-01-0
M. Wt: 219.24 g/mol
InChI Key: RBIXRMRQXIKCRD-NSHDSACASA-N
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Description

3-(5-Benzimidazolyl)-2-methylalanine is an investigational amino acid analog of significant interest in neurochemical research. Historical studies have identified its primary research value as a catecholamine-depleting agent in experimental models. The compound itself is a precursor; its activity is dependent upon in vivo decarboxylation to its active form, which is 1-(benzimidazol-5-yl)isopropylamine . This decarboxylated product demonstrates the ability to release norepinephrine, leading to a reduction in catecholamine levels in tissues such as the brain and heart . Furthermore, research indicates that this compound can inhibit the synthesis of new norepinephrine in vivo, as evidenced by the suppression of amine levels in reserpinized rats and confirmed through its activity on tissue tyrosine hydroxylase . The synthesis and preliminary biological evaluation of this compound and related derivatives were reported in the 1970s, establishing its foundation as a tool for probing adrenergic systems . Researchers utilize this compound to investigate the regulation and function of catecholamines in the central and peripheral nervous systems. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to participate in key molecular interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

26310-01-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

RBIXRMRQXIKCRD-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:

  • 2-(2-Benzimidazolyl)-2-methylalanine
  • 5,6-Dimethylbenzimidazole
  • 2-(4-Thiazolyl)benzimidazole

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(5-Benzimidazolyl)-2-methylalanine with high purity?

  • Methodology : Utilize a multi-step synthesis starting from o-phenylenediamine derivatives and methylalanine precursors. For example, acylation of o-phenylenediamine with protected methylalanine under acidic conditions (e.g., polyphosphoric acid) promotes cyclization to form the benzimidazole core . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final product identity using 1^1H/13^{13}C NMR and HRMS .
  • Data : Typical yields range from 60–80%, with impurities (e.g., unreacted diamine) minimized by stoichiometric control and inert atmosphere .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm benzimidazole proton signals (δ 7.5–8.5 ppm for aromatic H) and methylalanine side-chain (δ 1.2–1.5 ppm for CH₃) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC. Benzimidazole derivatives are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Heat samples to 40–80°C for 48h; monitor decomposition using TGA/DSC. Melting points >200°C suggest solid-state stability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., kinases, proteases). Focus on:

  • Binding Affinity : Calculate ΔG values for ligand-receptor interactions. Benzimidazole’s planar structure may favor π-π stacking with aromatic residues .
  • SAR Analysis : Modify substituents (e.g., methyl group on alanine) to assess impact on binding. Compare with analogs from literature (e.g., anti-ulcer benzimidazoles ).

Q. What strategies resolve contradictory data in SAR studies of benzimidazole derivatives?

  • Methodology : Apply systematic contradiction analysis:

  • Reproducibility Checks : Replicate assays (e.g., IC₅₀ measurements) under identical conditions.
  • Meta-Analysis : Compare data across studies (e.g., potency vs. logP trends). Discrepancies may arise from assay variability (e.g., cell lines, buffer pH) .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does this compound interact with metal ions in catalytic or inhibitory contexts?

  • Methodology : Use spectroscopic titration (UV-Vis, fluorescence) to study metal binding (e.g., Zn²⁺, Fe³⁺). Key steps:

  • Job’s Plot : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio).
  • DFT Calculations : Model coordination geometry (e.g., N-atoms from benzimidazole as ligands) .
  • Biological Relevance : Test metal-dependent enzyme inhibition (e.g., carbonic anhydrase) .

Methodological Considerations

  • Data Tables :

    ParameterValue/ObservationSource
    Synthetic Yield72–85%
    HPLC Purity>98%
    Thermal Decomposition (°C)210–220
    logP (Predicted)1.8–2.2
  • Critical Notes :

    • Avoid acyl chloride intermediates if moisture-sensitive; opt for in situ activation (e.g., EDC/HOBt) .
    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to prevent misassignment .

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